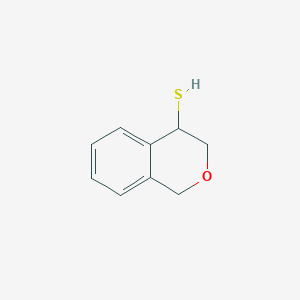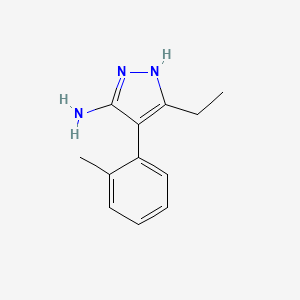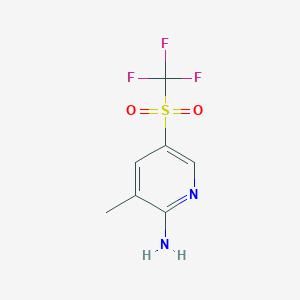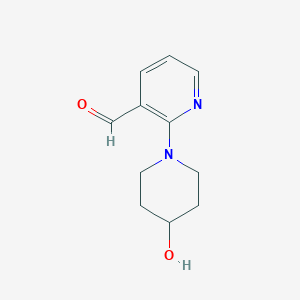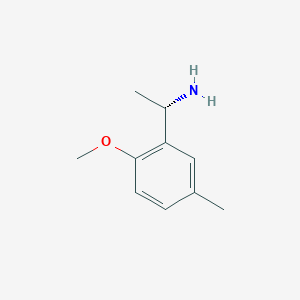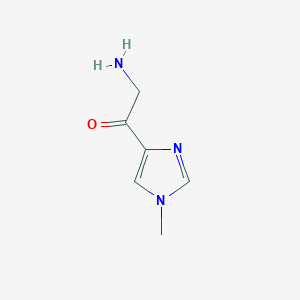
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one typically involves the cyclization of amido-nitriles. One common method is the reaction of 1-methylimidazole with an appropriate amine under controlled conditions. The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the imidazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
科学研究应用
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The compound’s imidazole ring allows it to participate in hydrogen bonding and coordinate with metal ions, which can modulate its biological activity .
相似化合物的比较
Similar Compounds
1-methylimidazole: A precursor in the synthesis of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one.
Histidine: An amino acid with an imidazole side chain, similar in structure to the target compound.
Metronidazole: An antimicrobial agent containing an imidazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-amino-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2,7H2,1H3 |
InChI 键 |
CXCQERHMSICWEN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





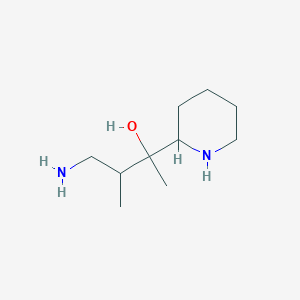
![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)
